A Technical Guide to the Chemical Properties and Reactivity of N-(3-Acetylphenyl)-2-chloroacetamide
A Technical Guide to the Chemical Properties and Reactivity of N-(3-Acetylphenyl)-2-chloroacetamide
For correspondence: Senior Application Scientist, Gemini Division, Google Research
Abstract
N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] It serves as a versatile intermediate for the synthesis of a wide array of more complex molecules and heterocyclic systems, many of which exhibit notable biological activities.[2][3] This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, spectroscopic profile, and key reactivity patterns. The document is intended for researchers, scientists, and professionals in drug development who utilize chloroacetamide-based synthons in their work.
Introduction and Molecular Identity
N-(3-Acetylphenyl)-2-chloroacetamide is an aromatic amide derivative. Its structure features a central benzene ring substituted at the meta-position with an acetyl group (-COCH₃) and an N-chloroacetylamino group (-NHCOCH₂Cl).[1] This unique arrangement of functional groups—an electrophilic chloroacetyl moiety and a ketone—renders it a valuable and reactive building block in multi-step synthesis.[2] The N-aryl-2-chloroacetamide class, to which this compound belongs, is widely recognized for its diverse biological potential, with derivatives showing antimicrobial, anti-inflammatory, and antioxidant properties.[1][4]
Figure 1: Chemical Structure of N-(3-Acetylphenyl)-2-chloroacetamide.
Physicochemical Properties
The compound is typically supplied as a stable, white to off-white crystalline solid, suitable for standard laboratory handling and storage at room temperature.[1][5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42865-69-0 | [1][6][7] |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][6][7] |
| Molecular Weight | 211.65 g/mol | [1][5][7] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 112-114 °C | [1] |
| Solubility | Limited in water; Soluble in ethanol, acetone, DMSO | [1] |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [6][8] |
| InChIKey | HLFQTKCUEGIERF-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Insight
The most common and direct synthesis of N-(3-Acetylphenyl)-2-chloroacetamide involves the nucleophilic acyl substitution reaction between 3'-aminoacetophenone and chloroacetyl chloride.[1][2]
Figure 2: General experimental workflow for the synthesis.
Detailed Experimental Protocol
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Preparation: To a solution of 3'-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid in a round-bottom flask, add a base like potassium carbonate or triethylamine (1.1-1.5 eq).[1][9] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring. The exothermic nature of the reaction necessitates controlled addition to prevent side reactions.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).[10]
-
Workup: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water to remove any remaining salts, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.[1][10]
Spectroscopic and Analytical Characterization
| Technique | Characteristic Features |
| FT-IR (cm⁻¹) | ~3250-3300 (N-H stretch, amide), ~1680-1700 (C=O stretch, ketone), ~1650-1670 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~750-800 (C-Cl stretch).[10][11] |
| ¹H NMR (δ, ppm) | ~10.0 (s, 1H, NH ), ~7.5-8.2 (m, 4H, Ar -H), ~4.3 (s, 2H, Cl-CH₂ ), ~2.6 (s, 3H, CH₃ ). Chemical shifts are estimates based on the 4-acetyl isomer.[11] |
| ¹³C NMR (δ, ppm) | ~198 (C=O, ketone), ~165 (C=O, amide), ~118-140 (aromatic carbons), ~43 (Cl-C H₂), ~27 (C H₃). Chemical shifts are estimates based on the 4-acetyl isomer.[11] |
| Mass Spec. (m/z) | Molecular Ion [M]⁺ at ~211 and [M+2]⁺ at ~213 (due to ³⁵Cl/³⁷Cl isotopes).[6][11] |
Chemical Reactivity and Synthetic Utility
The primary hub of reactivity in N-(3-Acetylphenyl)-2-chloroacetamide is the C-Cl bond of the chloroacetyl group. The chlorine atom is an effective leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2][12]
Nucleophilic Substitution
This is the most synthetically valuable reaction for this compound. It readily reacts with nitrogen, sulfur, and oxygen nucleophiles to displace the chloride ion, forming new C-N, C-S, or C-O bonds. This reactivity is the foundation for its use as a precursor to various heterocyclic compounds like thiazoles, benzothiazoles, and thiophenes.[2][3][12]
Figure 3: Key reaction pathway via nucleophilic substitution.
This facile substitution allows for the straightforward introduction of the N-(3-acetylphenyl)acetamido moiety onto other molecules, serving as a critical step in the synthesis of targeted bioactive agents.[3]
Biological and Pharmacological Context
While N-(3-Acetylphenyl)-2-chloroacetamide is primarily an intermediate, the broader class of N-aryl-2-chloroacetamides and their derivatives have demonstrated significant potential in pharmacology and agriculture.[1][2]
-
Antimicrobial Activity: Derivatives have shown promising broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal properties.[1][4]
-
Anti-inflammatory and Antioxidant: Certain derivatives have exhibited anti-inflammatory and antioxidant capabilities, in some cases comparable to standard reference compounds.[1][3]
-
Cancer Research: Preliminary studies suggest potential applications in oncology, with some evidence of inhibiting reactive oxygen species production in cancer cells and inducing apoptosis.[1]
-
Agrochemicals: The chloroacetamide scaffold is a known herbicidal pharmacophore, indicating potential applications in the development of new agrochemicals.[1]
Safety and Handling
N-(3-Acetylphenyl)-2-chloroacetamide is classified as a hazardous substance and must be handled with appropriate precautions.[6]
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Eye Damage/Irritation | H318: Causes serious eye damage. |
| Target Organ Toxicity | H335: May cause respiratory irritation. |
(Source: GHS classifications from PubChem)[6]
Recommended Handling Procedures: [1]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
N-(3-Acetylphenyl)-2-chloroacetamide is a functionally rich and synthetically versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its chloroacetyl group make it an invaluable tool for medicinal chemists and organic synthesis professionals. The demonstrated biological potential of its derivatives continues to drive research into new applications in drug discovery and materials science. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.
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N-(3-Acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 607174 . PubChem, National Center for Biotechnology Information. [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests . PubMed Central, National Institutes of Health. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate. [Link]
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N-(3-acetylphenyl)-2-chloroacetamide (C10H10ClNO2) . PubChemLite. [Link]
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Scheme 4. Synthesis of N-substituted chloroacetamides . ResearchGate. [Link]
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(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2) . ResearchGate. [Link]
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Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide . ResearchGate. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]
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3'-Aminoacetophenone | C8H9NO | CID 7417 . PubChem, National Center for Biotechnology Information. [Link]
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